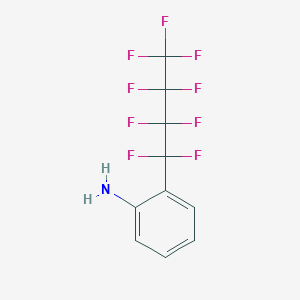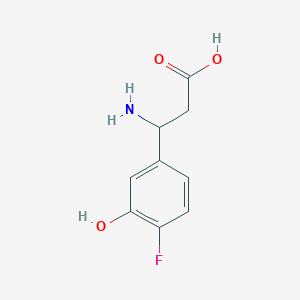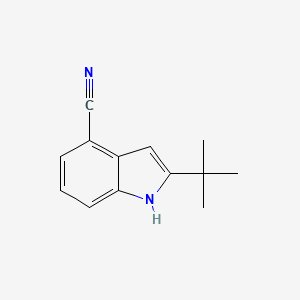
2-(tert-Butyl)-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their biological activity. The presence of the tert-butyl group and the carbonitrile group in this compound makes it unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The tert-butyl group can be introduced via alkylation reactions, and the carbonitrile group can be added through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
2-(tert-Butyl)-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or isatins.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles and isatins.
Reduction: Primary amines.
Substitution: Various substituted indoles depending on the electrophile used.
科学的研究の応用
2-(tert-Butyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(tert-Butyl)-1H-indole-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-1H-indole-3-carbonitrile
- 2-(tert-Butyl)-1H-indole-5-carbonitrile
- 2-(tert-Butyl)-1H-indole-6-carbonitrile
Uniqueness
2-(tert-Butyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the tert-butyl and carbonitrile groups on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-tert-butyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3 |
InChIキー |
BRFDLZZCNSJXNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


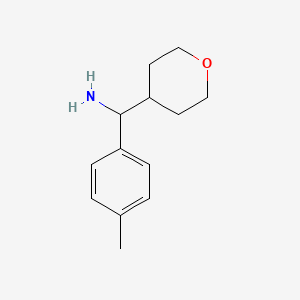
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)

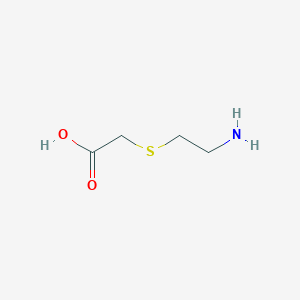
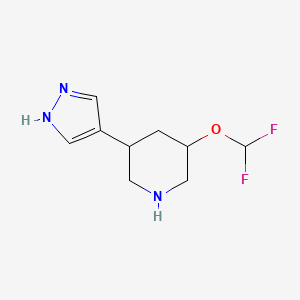

![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)

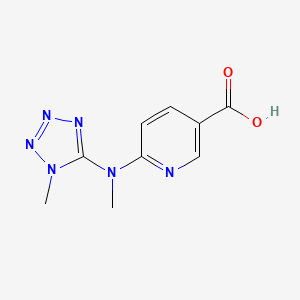
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
